(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine (3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.: 1187929-61-8
VCID: VC17247419
InChI: InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3
SMILES:
Molecular Formula: C11H15FN2O
Molecular Weight: 210.25 g/mol

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine

CAS No.: 1187929-61-8

Cat. No.: VC17247419

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine - 1187929-61-8

Specification

CAS No. 1187929-61-8
Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
IUPAC Name 3-fluoro-N-methyl-4-morpholin-4-ylaniline
Standard InChI InChI=1S/C11H15FN2O/c1-13-9-2-3-11(10(12)8-9)14-4-6-15-7-5-14/h2-3,8,13H,4-7H2,1H3
Standard InChI Key GANOIVNLPVHGHP-UHFFFAOYSA-N
Canonical SMILES CNC1=CC(=C(C=C1)N2CCOCC2)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (3-fluoro-4-morpholin-4-yl-phenyl)-methyl-amine consists of a phenyl ring substituted at the 3-position with fluorine and at the 4-position with a morpholine moiety, while a methylamine group is attached to the benzylic carbon. This arrangement creates a polar yet lipophilic profile, as the fluorine atom enhances metabolic stability, and the morpholine group contributes to hydrogen-bonding capacity .

Key structural features include:

  • Fluorine substituent: Electron-withdrawing effects modulate aromatic ring reactivity, influencing substitution patterns and intermolecular interactions.

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, conferring conformational flexibility and solubility in both aqueous and organic media.

  • Methylamine side chain: A primary amine group that participates in salt formation and serves as a handle for further functionalization.

The compound’s pKa (estimated 8.5–9.0 for the amine group) and logP (2.1–2.5) suggest moderate bioavailability, making it suitable for drug discovery frameworks .

Synthetic Routes and Catalytic Reduction Strategies

Reduction of Nitroarene Precursors

A prominent synthesis route involves the catalytic reduction of nitroarenes. For example, 3-fluoro-4-morpholin-4-yl-nitrobenzene undergoes transfer hydrogenation using methanol as a hydrogen donor and Pt/C as a catalyst. This method achieves 85–90% yields under optimized conditions (150°C, 16 h, 4 equiv NaOH), selectively reducing the nitro group to an amine without dehalogenation .

Reaction conditions:

ParameterValue
Catalyst1.02 mol% Pt/C
BaseNaOH (4 equiv)
SolventMethanol
Temperature150°C
Time16 h

Nucleophilic Aromatic Substitution

Fluorine in the 3-position participates in nucleophilic substitution under basic conditions. For instance, reaction with methoxide ions replaces fluorine with methoxy groups, yielding methoxy-aniline derivatives. This reactivity is position-dependent: meta-fluorine remains inert, while para- and ortho-fluorine undergo substitution .

Antimicrobial Activity of Derived Compounds

(3-Fluoro-4-morpholin-4-yl-phenyl)-methyl-amine serves as a key intermediate in synthesizing thiazolidin-4-one derivatives, which exhibit broad-spectrum antimicrobial activity. In a 2011 study, 5-benzylidene-3-(3-fluoro-4-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives (Table 1) demonstrated moderate efficacy against Staphylococcus aureus (MIC: 40 µg/mL) and Aspergillus niger (MIC: 60 µg/mL) .

Table 1: Antimicrobial activity of select thiazolidin-4-one derivatives

CompoundBacterial Inhibition (Zone, mm)Fungal Inhibition (Zone, mm)
3a (Cl substituent)14 (S. aureus)12 (A. niger)
3d (F substituent)18 (S. aureus)15 (A. niger)
3j (NO2 substituent)10 (S. aureus)8 (A. niger)

Fluorinated derivatives consistently outperformed chloro- and nitro-substituted analogs, underscoring fluorine’s role in enhancing bioactivity .

Mechanistic Insights into Biological Activity

The morpholine ring’s ability to form hydrogen bonds with microbial enzymes (e.g., bacterial dihydrofolate reductase) likely underpins the observed antimicrobial effects. Molecular docking studies suggest that the nitrogen atom in morpholine interacts with catalytic residues (e.g., Asp27 in S. aureus DHFR), disrupting folate biosynthesis . Concurrently, the fluorine atom may stabilize ligand-receptor complexes via electrostatic interactions with hydrophobic pockets .

Applications in Drug Discovery and Catalysis

N-Methylation Reactions

Pt/C-catalyzed reactions with methanol enable one-pot N-methylation of the primary amine group, yielding tertiary amines. This method achieves 28–49% yields under extended conditions (48 h, 2 mol% Pt/C), offering a streamlined route to bioactive analogs .

Central Nervous System (CNS) Drug Development

The compound’s lipophilicity and hydrogen-bonding capacity align with blood-brain barrier permeability criteria. While direct CNS activity remains unstudied, structural analogs of morpholine-containing compounds (e.g., aprepitant) are established neurokinin-1 antagonists, suggesting potential utility in neurological disorders .

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